molecular formula C14H9NO2 B085984 2-Aminoanthraquinone CAS No. 117-79-3

2-Aminoanthraquinone

Cat. No. B085984
CAS RN: 117-79-3
M. Wt: 223.23 g/mol
InChI Key: XOGPDSATLSAZEK-UHFFFAOYSA-N
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Patent
US04046785

Procedure details

A 160 ml. electromagnetically stirred autoclave was charged with 2.53 g (0.01 mole) of 2-nitroanthraquinone, 52 g (0.052 mole) of a 4% aqueous solution of sodium hydroxide, and 0.07 g of Raney nickel, and the 2-nitroanthraquinone was hydrogenated at room temperature and a pressure of 6 to 3 Kg/cm2.G with stirring. The reaction was stopped in 6 hours with the absorption of 0.04 mole of hydrogen. The inside of the reactor was purged with nitrogen, and the reaction mixture was filtered in a stream of nitrogen to separate the catalyst. The filtrate was oxidized with air with stirring at 20° to 30° C. for 2 hours to afford 2.1 g of high purity 2-aminoanthraquinone.
Quantity
2.53 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:19])[C:6]=2[CH:5]=1)([O-])=O.[OH-].[Na+].[H][H]>[Ni]>[NH2:1][C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:19])[C:6]=2[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.07 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Step Three
Name
Quantity
0.04 mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
G with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
The inside of the reactor was purged with nitrogen
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered in a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
to separate the catalyst
STIRRING
Type
STIRRING
Details
with stirring at 20° to 30° C. for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.